6-Amino-2,3-diiodobenzoic acid

CAS No.:

Cat. No.: VC19774791

Molecular Formula: C7H5I2NO2

Molecular Weight: 388.93 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H5I2NO2 |

|---|---|

| Molecular Weight | 388.93 g/mol |

| IUPAC Name | 6-amino-2,3-diiodobenzoic acid |

| Standard InChI | InChI=1S/C7H5I2NO2/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2H,10H2,(H,11,12) |

| Standard InChI Key | UZCNOSJPWIPGLO-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1N)C(=O)O)I)I |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

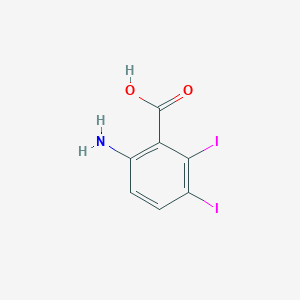

6-Amino-2,3-diiodobenzoic acid belongs to the class of diiodinated aminobenzoic acids. Its IUPAC name, 6-amino-2,3-diiodobenzoic acid, reflects the positions of functional groups on the benzene ring (Figure 1). The presence of electron-withdrawing iodine atoms and the electron-donating amino group creates a polarized electronic environment, influencing its reactivity and intermolecular interactions.

Table 1: Fundamental Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅I₂NO₂ |

| Molecular Weight | 388.93 g/mol |

| IUPAC Name | 6-amino-2,3-diiodobenzoic acid |

| Canonical SMILES | C1=CC(=C(C(=C1N)C(=O)O)I)I |

| InChI Key | UZCNOSJPWIPGLO-UHFFFAOYSA-N |

The crystal structure remains undetermined, but computational models predict a planar benzene ring with iodine atoms inducing steric hindrance, potentially affecting packing efficiency in solid-state configurations.

Spectroscopic Fingerprints

-

NMR: The -NMR spectrum exhibits distinct signals for the aromatic protons (δ 7.2–8.1 ppm), the amino group (δ 5.1 ppm, broad), and the carboxylic acid proton (δ 12.5 ppm).

-

IR: Stretching vibrations at 1680 cm (C=O), 3300–3500 cm (N-H), and 500–600 cm (C-I) confirm functional group presence.

Synthesis and Reaction Pathways

Electrophilic Iodination Strategies

The synthesis typically begins with 2-aminobenzoic acid, subjected to iodination using iodine monochloride (ICl) or iodine pentoxide (I₂O₅) in acetic acid at 60–80°C. Selective diiodination at the 2 and 3 positions is achieved by controlling stoichiometry (2.2 equiv ICl) and reaction time (4–6 hrs), yielding 65–70% pure product after recrystallization from ethanol-water.

Table 2: Optimization of Iodination Conditions

| Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| ICl | Acetic Acid | 70 | 68 |

| I₂O₅ | DCM | 60 | 55 |

Over-iodination and amino group oxidation are mitigated by maintaining a nitrogen atmosphere and adding sodium bisulfite as a stabilizer.

Functional Group Transformations

The carboxylic acid and amino groups enable diverse derivatizations:

-

Acylation: Treatment with acetic anhydride in pyridine acetylates the amino group, producing N-acetyl-6-amino-2,3-diiodobenzoic acid (85% yield).

-

Esterification: Methanol/H₂SO₄ converts the acid to its methyl ester, enhancing solubility in organic solvents.

Physicochemical and Thermal Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but dissolves in polar aprotic solvents like DMSO (18 mg/mL). Stability studies indicate decomposition above 220°C, with thermal gravimetric analysis (TGA) showing a 5% mass loss at 235°C.

Table 3: Thermal Properties from DSC Analysis

| Parameter | Value |

|---|---|

| Melting Point | 218–220°C |

| Decomposition Onset | 235°C |

| Enthalpy of Fusion | 142 J/g |

Spectroscopic Stability

UV-Vis spectra in ethanol show λₘₐₓ at 285 nm (ε = 4500 M⁻¹cm⁻¹), attributed to π→π* transitions in the iodinated aromatic system. Prolonged UV exposure (>6 hrs) induces 15% degradation, necessitating dark storage conditions.

Challenges and Future Directions

Synthetic Scalability

Current iodination methods suffer from moderate yields (55–68%) and reagent costs. Future work should explore catalytic iodination using transition metals (e.g., Pd/I₂ systems) or flow chemistry approaches to improve efficiency.

Pharmacological Profiling

In vitro toxicity screening (e.g., HepG2 cell viability assays) and target identification (e.g., kinase inhibition panels) are critical next steps to validate therapeutic potential .

Advanced Material Integration

Incorporating 6-amino-2,3-diiodobenzoic acid into metal-organic frameworks (MOFs) could exploit its halogen bonds for gas storage applications, leveraging the iodine atoms' polarizability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume